molecular formula C4H5ClO B8639257 2-Chloro-2-butenal CAS No. 53175-28-3

2-Chloro-2-butenal

Cat. No.: B8639257
CAS No.: 53175-28-3
M. Wt: 104.53 g/mol
InChI Key: GMUIHGWBQIUCST-UHFFFAOYSA-N
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Description

2-Chloro-2-butenal, also known as this compound, is an organic compound with the molecular formula C4H5ClO. It is a chlorinated derivative of butenal and is characterized by the presence of both an aldehyde and a chlorine substituent on the second carbon of the butenal chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-2-butenal can be synthesized through several methods. One common approach involves the chlorination of crotonaldehyde (but-2-enal) under controlled conditions. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction proceeds via the addition of chlorine to the double bond of crotonaldehyde, followed by the elimination of hydrogen chloride to yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2-butenal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-2-butenal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-2-butenal involves its reactivity with nucleophiles due to the presence of both the aldehyde and chlorine functional groups. The compound can undergo nucleophilic addition reactions at the carbonyl carbon, as well as nucleophilic substitution at the chlorine-bearing carbon. These reactions can lead to the formation of various derivatives with different biological and chemical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-2-butenal is unique due to the combination of the aldehyde group and the chlorine substituent on the same carbon, which imparts distinct reactivity patterns. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

CAS No.

53175-28-3

Molecular Formula

C4H5ClO

Molecular Weight

104.53 g/mol

IUPAC Name

2-chlorobut-2-enal

InChI

InChI=1S/C4H5ClO/c1-2-4(5)3-6/h2-3H,1H3

InChI Key

GMUIHGWBQIUCST-UHFFFAOYSA-N

Canonical SMILES

CC=C(C=O)Cl

Origin of Product

United States

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